Cas no 2200571-74-8 (N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide)

N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide is a synthetic organic compound featuring a benzamide core functionalized with an N-methyl-N-(oxan-4-ylmethyl) substituent and a prop-2-enoylamino (acrylamide) group at the para position. This structure confers potential reactivity for further derivatization, particularly through the acrylamide moiety, which is amenable to polymerization or Michael addition reactions. The tetrahydropyran (oxan-4-ylmethyl) group enhances solubility in organic solvents, while the benzamide scaffold offers stability and versatility for applications in medicinal chemistry or material science. Its well-defined molecular architecture makes it a valuable intermediate for designing bioactive molecules or functional polymers with tailored properties.
N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide structure
2200571-74-8 structure
Product name:N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide
CAS No:2200571-74-8
MF:C17H22N2O3
MW:302.368184566498
CID:5988835
PubChem ID:145887997

N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide Chemical and Physical Properties

Names and Identifiers

    • Z1562527856
    • N-methyl-N-[(oxan-4-yl)methyl]-4-(prop-2-enamido)benzamide
    • 2200571-74-8
    • EN300-26580926
    • N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide
    • Inchi: 1S/C17H22N2O3/c1-3-16(20)18-15-6-4-14(5-7-15)17(21)19(2)12-13-8-10-22-11-9-13/h3-7,13H,1,8-12H2,2H3,(H,18,20)
    • InChI Key: IBGWZHYFGILMEY-UHFFFAOYSA-N
    • SMILES: O1CCC(CN(C(C2C=CC(=CC=2)NC(C=C)=O)=O)C)CC1

Computed Properties

  • Exact Mass: 302.16304257g/mol
  • Monoisotopic Mass: 302.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų
  • XLogP3: 1.7

N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26580926-0.05g
N-methyl-N-[(oxan-4-yl)methyl]-4-(prop-2-enamido)benzamide
2200571-74-8 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide

Introduction to N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide (CAS No. 2200571-74-8)

N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide, a compound with the chemical identifier CAS No. 2200571-74-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural complexity and unique functional groups of this molecule make it a promising candidate for further investigation in various therapeutic areas.

The molecular structure of N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide is characterized by several key features that contribute to its pharmacological properties. The presence of an oxan-4-ylmethyl group introduces a cyclic ether moiety, which is known to enhance the solubility and bioavailability of pharmaceutical compounds. Additionally, the prop-2-enoylamino group adds a reactive site for further chemical modifications, allowing for the development of derivatives with tailored biological activities.

In recent years, there has been a growing interest in exploring novel compounds that can modulate biological pathways associated with various diseases. N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide has emerged as a compound of interest in this context, particularly due to its potential role in inhibiting key enzymes involved in inflammation and pain signaling. Preliminary studies have suggested that this molecule may exhibit anti-inflammatory properties by interacting with specific targets within cellular signaling pathways.

The benzamide core of N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide is another critical feature that contributes to its pharmacological profile. Benzamides are well-known for their role as pharmacophores in numerous therapeutic agents, including those used for treating neurological disorders and cancer. The combination of the benzamide moiety with the other functional groups in this compound suggests that it may have multiple modes of action, making it a versatile tool for drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide with biological targets more accurately. These studies have highlighted the potential of this compound to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. By modulating the activity of these enzymes, this compound may offer a novel approach to treating inflammatory conditions.

The synthesis of N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it possible to produce this compound in higher yields and purities. These advancements are crucial for conducting more comprehensive biological evaluations and for the development of clinical candidates.

In conclusion, N-Methyl-N-(oxan-4-ylmethyl)-4-(prop-2-enoylamino)benzamide (CAS No. 2200571-74-8) is a promising compound with significant potential in the field of pharmaceutical chemistry. Its unique structural features and preliminary biological activity make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in the discovery of new therapies.

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